molecular formula C12H24N2O3 B6224699 tert-butyl N-{[4-(aminomethyl)oxan-2-yl]methyl}carbamate CAS No. 2385320-12-5

tert-butyl N-{[4-(aminomethyl)oxan-2-yl]methyl}carbamate

Cat. No.: B6224699
CAS No.: 2385320-12-5
M. Wt: 244.33 g/mol
InChI Key: AGGZCONJLCCPJF-UHFFFAOYSA-N
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Description

Tert-butyl N-{[4-(aminomethyl)oxan-2-yl]methyl}carbamate is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminomethyl group, and an oxan-2-yl moiety. Its molecular formula is C12H24N2O3, and it is often used in research and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[4-(aminomethyl)oxan-2-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxan-2-yl derivative. One common method involves the use of tert-butyl carbamate and 4-(aminomethyl)oxan-2-ylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-{[4-(aminomethyl)oxan-2-yl]methyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-{[4-(aminomethyl)oxan-2-yl]methyl}carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-{[4-(aminomethyl)oxan-2-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, modulating their activity. It can also interact with receptors, altering signal transduction pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-{[4-(aminomethyl)phenyl]carbamate: Similar structure but with a phenyl group instead of an oxan-2-yl moiety.

    Tert-butyl N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}carbamate: Contains a thiazol-2-yl group, offering different reactivity and applications[][8].

Uniqueness

Tert-butyl N-{[4-(aminomethyl)oxan-2-yl]methyl}carbamate is unique due to its oxan-2-yl moiety, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where stability and specific interactions with molecular targets are required .

Properties

CAS No.

2385320-12-5

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl N-[[4-(aminomethyl)oxan-2-yl]methyl]carbamate

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-8-10-6-9(7-13)4-5-16-10/h9-10H,4-8,13H2,1-3H3,(H,14,15)

InChI Key

AGGZCONJLCCPJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CCO1)CN

Purity

95

Origin of Product

United States

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